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Compound of Interest

2-(cyclopent-1-en-1-yl)-2-
Compound Name:

hydroxyacetic acid
CAS No.: 859321-26-9

Cat. No.: B6230615

Get Quote

\ J

Synonyms, Synthesis, and Analytical Profiling

Executive Summary

2-(1-Cyclopentenyl)-2-hydroxyacetic acid (CAS 859321-26-9) is an unsaturated cyclic glycolic
acid derivative.[1] Structurally, it consists of a cyclopent-1-enyl ring attached to the alpha-
carbon of a glycolic acid moiety. It serves as a critical chiral building block and a synthetic
precursor to saturated cyclopentyl-glycolates, which are pharmacophores found in
anticholinergic and antispasmodic agents (e.g., Glycopyrrolate analogues, Cyclopentolate).

This guide details the nomenclature, synthesis pathways, and analytical markers required for
the precise identification and utilization of this compound in drug development.

Nomenclature & Synonyms

Accurate identification is paramount in regulatory filing and database searching. The following
table consolidates the verified synonyms and identifiers for this specific chemical entity.
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Table 1: Chemical Identity & Synonyms

Category

Identifier | Synonym

Common Name

Cyclopent-1-enylglycolic acid

Preferred common usage.[2]

IUPAC Name

2-(1-Cyclopenten-1-yl)-2-

hydroxyacetic acid

Official systematic name.

Alternative Chemical Name

-Hydroxy-1-cyclopenteneacetic
acid

Used in older literature.

Alternative Chemical Name

2-Hydroxy-2-(1-

cyclopentenyl)acetic acid

Descriptive nomenclature.

CAS Registry Number

859321-26-9

Unique identifier.[1][3]

InChlKey

KLPVDROLQMPLPP-
UHFFFAOYSA-N

Standardized hash.

Molecular Formula

C

H

O

MW: 142.15 g/mol .[1]

Saturated Analog

Cyclopentylglycolic acid (CAS
6053-71-0)

The hydrogenation product

(often confused).

Critical Distinction: Do not confuse this molecule with Cyclopentylmandelic acid (which contains

a phenyl ring) or 1-Hydroxycyclopentylacetic acid (where the hydroxyl is on the ring). This

molecule is distinct due to the endocyclic double bond and the alpha-hydroxyl group.

Synthetic Pathways & Mechanism
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The synthesis of 2-(1-cyclopentenyl)-2-hydroxyacetic acid typically involves the formation of the
C-C bond between the cyclopentenyl ring and the glycolic acid backbone.

Primary Route: Grighard Addition

The most robust method involves the nucleophilic addition of a cyclopentenyl organometallic
reagent to a glyoxylate ester, followed by hydrolysis.

Mechanism:

» Formation of Grignard: 1-Bromocyclopent-1-ene reacts with Magnesium (Mg) to form 1-
Cyclopentenylmagnesium bromide.

» Nucleophilic Attack: The Grignard reagent attacks the aldehyde carbonyl of Ethyl Glyoxylate.

e Hydrolysis: Acidic hydrolysis yields the free hydroxy acid.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and its downstream application
(hydrogenation).

Ethyl 2-(1-cyclopentenyl)-2-hydroxyacetate \\»

2-(1-Cyclopentenyl)-2-hydroxyacetic Acid

) XY
(CAS 859321-26-9)

Cyclopentylglycolic Acid
(Saturated Analog)

Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway from 1-Bromocyclopent-1-ene to the target acid and its
subsequent reduction.
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Analytical Profiling

For researchers characterizing this compound, the following analytical markers are expected.
These protocols ensure the differentiation of the unsaturated target from its saturated
impurities.

HPLC Method Parameters
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 pm).
» Mobile Phase:
o A: 0.1% Phosphoric Acid in Water.
o B: Acetonitrile.
o Gradient: 5% B to 60% B over 15 minutes.
e Detection: UV at 210 nm (Carboxyl group) and 230 nm (Endocyclic double bond).

 Differentiation: The target (unsaturated) will elute later than the saturated analog due to pi-pi
interactions if a Phenyl-Hexyl column is used, or slightly earlier on standard C18 due to
polarity. The UV spectrum at 230 nm is the key differentiator (saturated analog lacks
significant absorbance >210 nm).

NMR Characterization (Predicted)

e 1H NMR (CDCI3, 400 MHz):
o 5.6-5.8 ppm (m, 1H): Vinylic proton on the cyclopentene ring (C=CH).
o 4.2 ppm (s, 1H): Alpha-proton (CH-OH).

o 1.8-2.4 ppm (m, 6H): Methylene protons of the ring.

o Key Diagnostic: The presence of the vinylic proton signal at ~5.7 ppm confirms the integrity
of the double bond. Absence indicates oxidation or hydrogenation.

Applications in Drug Development
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While 2-(1-cyclopentenyl)-2-hydroxyacetic acid is rarely the final API, it plays a vital role in two

areas:

 Intermediate for Saturated Glycolates: It is the direct precursor to Cyclopentylglycolic acid
(CAS 6053-71-0). The unsaturated route allows for the introduction of chirality before
hydrogenation, potentially allowing for asymmetric hydrogenation to set the stereocenters of
the ring and the alpha-carbon simultaneously.

o Impurity Standard: In the synthesis of drugs like Glycopyrrolate or Cyclopentolate, process
impurities containing unsaturated rings can form if the starting materials (e.g., cyclopentyl
bromide) contain cyclopentenyl impurities. This compound serves as a reference standard to
quantify such "ene" impurities in the final drug substance.

Table 2: Comparative Properties

Analog: Saturated

Property Target: Unsaturated )
(Cyclopentylglycolic)
C C
Formula H H
O @)
MW 142.15 144.17

o High (Alkene is prone to
Reactivity o N Stable
oxidation/addition)

UV Abs Stronger at 220-230 nm Weak (End absorption only)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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